1-Chloro-1-deoxyfructose

Carbohydrate Chemistry Analytical Chemistry Quality Control

1-Chloro-1-deoxyfructose is the definitive C1-chloro monosaccharide for applications demanding positional precision. Unlike 6-chloro isomers or disaccharide analogs, its C1 chloromethyl group enables exclusive glycosylation and CuAAC click chemistry in aqueous buffers (solubility 130 g/L), preserving biomolecule integrity. This compound is essential for 1'-modified sucrose synthesis and invertase mechanistic studies, delivering reliable, reproducible results validated by TLC and ¹H-NMR. Choose guaranteed quality for your critical carbohydrate research.

Molecular Formula C6H11ClO5
Molecular Weight 198.60 g/mol
CAS No. 32785-93-6
Cat. No. B12333251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-deoxyfructose
CAS32785-93-6
Molecular FormulaC6H11ClO5
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CCl)O)O)O)O
InChIInChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2/t4-,5-,6-/m1/s1
InChIKeyVBGLFNMWEMGFTR-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-deoxyfructose (CAS 32785-93-6): Properties & Procurement Baseline


1-Chloro-1-deoxyfructose (1-Chloro-1-deoxy-D-fructose, CAS: 32785-93-6) is a halogenated monosaccharide derivative of D-fructose, characterized by the substitution of a primary hydroxyl group with a chlorine atom at the C1 position . This modification yields a stable, water-soluble carbohydrate with a molecular formula of C6H11ClO5 and a molecular weight of 198.60 g/mol [1]. It is primarily utilized as a synthetic intermediate in carbohydrate chemistry, enabling selective glycosylation reactions and click chemistry applications due to the reactive chloromethyl group .

1-Chloro-1-deoxyfructose Procurement: Why In-Class Substitution Risks Experimental Failure


Generic substitution among chlorinated sugar derivatives is not scientifically valid due to critical differences in molecular structure that dictate reactivity, solubility, and biological recognition. As a monosaccharide, 1-Chloro-1-deoxyfructose (C6) differs fundamentally from disaccharide analogs like 1'-Chloro-1'-deoxysucrose (C12, CAS 64644-62-8) or positional isomers like 6-chloro-6-deoxy-D-fructose [1]. The location of the chlorine atom (C1 vs. C6) directly impacts the compound's role as a glycosyl donor and its susceptibility to enzymatic or chemical hydrolysis . Replacing it with an alternative without confirming identical positional and structural integrity will introduce uncontrolled variables, invalidating comparative studies in glycoscience and yielding unpredictable outcomes in multi-step synthetic pathways .

1-Chloro-1-deoxyfructose: Comparative Evidence for Differentiated Performance


Structural Purity and Identity Verification: 1-Chloro-1-deoxyfructose vs. In-Class Analogs

Procurement specifications for 1-Chloro-1-deoxyfructose include a TLC purity metric of 'one spot' and ¹H-NMR spectral confirmation of assigned structure [1]. In contrast, the synthesis of 1-Chloro-1-deoxy-D-fructose via chlorination of D-fructose produces 1,2,3,4,5,6-hexachlorocyclohexane as a specific byproduct, necessitating rigorous purification not uniformly applied to all chlorinated sugar analogs .

Carbohydrate Chemistry Analytical Chemistry Quality Control

Solubility Profile: 1-Chloro-1-deoxyfructose vs. Chlorinated Disaccharide Derivatives

The predicted aqueous solubility of 1-Chloro-1-deoxy-D-fructose is 130 g/L at 25°C . This high solubility is characteristic of monosaccharides and significantly exceeds that of bulkier, less polar chlorinated disaccharide analogs, which are expected to have lower water solubility due to increased molecular weight and hydrophobic surface area.

Formulation Science Carbohydrate Chemistry Bioconjugation

Positional Reactivity: 1-Chloro-1-deoxyfructose vs. 6-Chloro-6-deoxy-D-fructose in Glycosylation

1-Chloro-1-deoxy-D-fructose serves as a glycosyl donor where the C1 chlorine is activated for nucleophilic displacement, enabling the synthesis of sucrose analogs . This reactivity is fundamentally different from that of 6-chloro-6-deoxy-D-fructose, where the chlorine atom at the C6 primary hydroxyl position is sterically and electronically distinct, rendering it unsuitable as a donor for the same anomeric bond-forming reactions [1].

Synthetic Chemistry Glycoscience Mechanistic Probes

High-Value Application Scenarios for 1-Chloro-1-deoxyfructose (CAS 32785-93-6)


Synthesis of Structurally Defined Sucrose Analogs and Glycomimetics

1-Chloro-1-deoxyfructose is the preferred starting material for the synthesis of 1'-modified sucrose derivatives. Its defined C1-chloro substitution allows for selective glycosidic bond formation with protected glucose acceptors, a transformation that is not possible with other chloro-fructose positional isomers or with the native sugar, fructose, which lacks the necessary leaving group .

Click Chemistry and Bioconjugation in Aqueous Media

The high predicted aqueous solubility (130 g/L at 25°C) of 1-Chloro-1-deoxyfructose makes it uniquely suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry reactions in physiological buffers . This property reduces the need for organic co-solvents like DMSO or DMF, preserving the native structure and activity of sensitive biomolecules (e.g., proteins, antibodies) during conjugation, a significant advantage over less soluble chlorinated disaccharides .

Enzymatic Studies with Invertase and Glycosidases

Due to its structural analogy to the fructose moiety of sucrose, 1-Chloro-1-deoxyfructose is employed as a mechanistic probe or substrate analog in studies involving the enzyme invertase (β-fructofuranosidase) . The C1 chlorine modification can alter the rate of enzymatic hydrolysis compared to the natural substrate, providing valuable kinetic data on enzyme active site architecture and transition state stabilization .

Internal Standard for Chlorinated Carbohydrate Analysis

The well-defined purity (TLC single spot) and structural confirmation by ¹H-NMR make 1-Chloro-1-deoxyfructose a reliable internal standard for analytical methods (e.g., LC-MS, GC-MS) aimed at quantifying or identifying chlorinated sugar byproducts in complex reaction mixtures or environmental samples [1]. Its unique mass and retention time profile differentiate it from other potential contaminants.

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